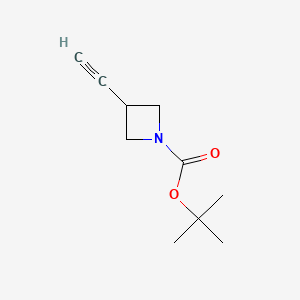

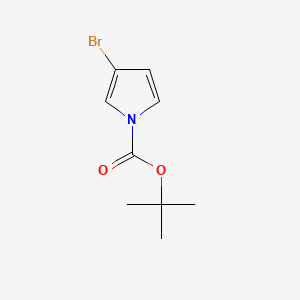

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

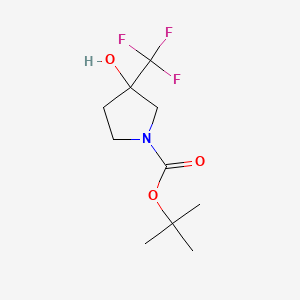

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1093759-59-1 . It has a molecular weight of 247.29 . The physical form of this compound can vary from colorless or white to yellow, and it can be a liquid, powder, or crystals .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-methoxy-1H-indole-1-carboxylate” were not found in the search results, indole derivatives are generally synthesized using a variety of methods . For example, one study synthesized a similar compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, starting from commercially available 4-bromo-1H-indole and using simple reagents .Physical And Chemical Properties Analysis

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a colorless or white to yellow liquid, powder, or crystals . Its boiling point is 201 °C , and its density is 1.07 g/mL at 25 °C . The refractive index is n20/D 1.543 .Applications De Recherche Scientifique

Heterocyclic Chemistry

Field:

Organic chemistry and heterocyclic compound synthesis.

Summary:

Indoles, including tert-Butyl 4-methoxy-1H-indole-1-carboxylate, are significant heterocycles. They appear in proteins (e.g., tryptophan), drugs (e.g., indomethacin), and various natural compounds. Researchers explore their diverse reactivity and applications.

Methods of Application:

Chemists employ standard synthetic methods to access indole derivatives. tert-Butyl 4-methoxy-1H-indole-1-carboxylate contributes to the construction of complex indole structures. Reactions include cyclizations, functional group modifications, and purification steps.

Results:

The synthesized indole derivatives find applications in drug discovery, materials science, and bioorganic chemistry. Researchers investigate their properties and reactivity.

These three applications highlight the versatility and importance of tert-Butyl 4-methoxy-1H-indole-1-carboxylate in scientific research. If you’d like further details on additional applications, feel free to ask!

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

tert-butyl 4-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCPOYDMSDZLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677962 |

Source

|

| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

CAS RN |

1093759-59-1 |

Source

|

| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

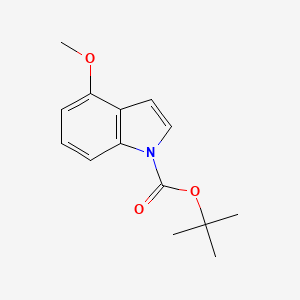

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)